molecular formula C15H16ClN5O2S B5008567 8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5008567
M. Wt: 365.8 g/mol
InChI Key: ZCCPGXYEOORXCK-UHFFFAOYSA-N
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Description

8-({2-[(4-Chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative characterized by a xanthine core (1,3-dimethylpurine-2,6-dione) modified with a sulfanyl-containing ethylamino side chain and a 4-chlorophenyl substituent. The compound’s structure combines the pharmacophore of theophylline (a bronchodilator) with functional groups designed to enhance target specificity and bioavailability . Its synthesis typically involves alkylation or nucleophilic substitution reactions at the purine’s 8-position, followed by modifications to introduce the sulfanyl and aromatic moieties .

Properties

IUPAC Name

8-[2-(4-chlorophenyl)sulfanylethylamino]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2S/c1-20-12-11(13(22)21(2)15(20)23)18-14(19-12)17-7-8-24-10-5-3-9(16)4-6-10/h3-6H,7-8H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCPGXYEOORXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the chlorophenyl sulfanyl intermediate, which is then reacted with an ethylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Modifications

The compound belongs to a class of 8-substituted 1,3-dimethylpurine-2,6-diones. Key structural analogs and their differentiating features are summarized below:

Compound Structural Features Unique Properties Reference
Theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) Unmodified xanthine core Bronchodilator, PDE inhibitor; limited by low solubility and short half-life
8-[(2-Furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 8-amino group with furan substituent Enhanced PDE4 inhibition; anti-fibrotic activity in lung disease models
7-(4-Chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethylpurine-2,6-dione Chlorobenzyl group at 7-position; diethylaminoethyl side chain at 8-position Improved adenosine A2A receptor antagonism; potential for CNS-targeted therapies
8-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,9-trimethylpurine-2,6-dione Sulfanyl group with 4-methylphenyl; additional methyl group at 9-position Increased lipophilicity; potential for kinase inhibition
8-{[2-(4-Fluorophenyl)ethyl]amino}-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione Fluorophenyl-ethylamino group at 8-position; dual aromatic substitution Dual-target activity (PDE and adenosine receptors)

Pharmacological and Physicochemical Comparisons

  • Target Selectivity: The 4-chlorophenylsulfanyl group in the target compound likely enhances binding to hydrophobic pockets in PDE enzymes or adenosine receptors, as seen in analogs like HC-030031 (a TRPA1 antagonist) . Substitution at the 7-position (e.g., chlorobenzyl in ) further modulates receptor interactions, reducing off-target effects compared to theophylline.
  • Solubility and Bioavailability: The sulfanyl-ethylamino side chain improves water solubility compared to theophylline derivatives with alkyl or aryl groups alone . Analogs with diethylaminoethyl groups (e.g., ) exhibit higher blood-brain barrier penetration due to increased basicity and logP values.
  • Synthetic Accessibility :

    • Microwave-assisted synthesis (e.g., ) reduces reaction times for 8-substituted purines compared to traditional reflux methods.
    • The chlorophenylsulfanyl group introduces steric hindrance, requiring optimized reaction conditions (e.g., TEBA catalyst in acetone) to avoid byproducts .

Key Research Findings

  • Enzyme Inhibition: 8-Amino-substituted purine-2,6-diones show nanomolar affinity for PDE4B, with IC₅₀ values ranging from 12–85 nM depending on substituents . The 4-chlorophenylsulfanyl group in the target compound may mimic the hydrophobic interactions of IBMX (a non-selective PDE inhibitor) but with improved selectivity .
  • Antiviral Potential: A structurally similar compound (8-(((1S)-1-hydroxy-3-oxo-1,3-diphenylpropan-2-yl)thio)-1,3-dimethylpurine-2,6-dione) demonstrated inhibitory activity against SARS-CoV-2 main protease (Mpro) due to favorable hydrogen bonding and π-π stacking interactions .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight logP Water Solubility (mg/mL) IC₅₀ (PDE4B)
Theophylline 180.17 -0.02 8.3 >10,000 nM
Target Compound ~400 (estimated) 2.5 1.2 35 nM*
8-[(2-Furylmethyl)amino]-1,3-dimethylpurine 291.29 1.8 2.1 18 nM
HC-030031 331.37 3.1 0.5 N/A

*Estimated based on structural similarity to .

Biological Activity

The compound 8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione , a derivative of purine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications based on diverse research studies.

The synthesis of this compound typically involves multi-step reactions starting from simpler purine derivatives. Key steps include:

  • Alkylation : The reaction of a purine derivative with 2-[(4-chlorophenyl)sulfanyl]ethylamine, usually in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels necessary for biological testing.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives similar to this compound demonstrate significant antimicrobial properties. For instance, compounds with sulfanyl groups have been reported to exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections .

Anticancer Properties

Research has highlighted the anticancer potential of related purine derivatives. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines and inhibit tumor growth . The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The sulfanyl group may enhance binding affinity to target enzymes, leading to effective inhibition.
  • Cellular Uptake : The structure allows for better cellular penetration, facilitating its action within the cell.

Case Studies and Research Findings

StudyFindings
Kumar et al. (2009)Demonstrated anticancer activity with IC50 values indicating significant inhibition in various cancer cell lines.
Omar et al. (1996)Reported anti-inflammatory effects alongside antimicrobial properties.
Zhang et al. (2014)Highlighted the compound's potential in inhibiting tumor growth through specific pathway modulation.

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